molecular formula C3H10NNa2O9P3 B12752573 Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate CAS No. 4105-01-5

Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate

Cat. No.: B12752573
CAS No.: 4105-01-5
M. Wt: 343.01 g/mol
InChI Key: RZUKJGSTAHDNMV-UHFFFAOYSA-L
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Description

Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₁₀NNa₂O₉P₃. It is commonly used in various industrial applications due to its ability to chelate metal ions and inhibit scale formation. This compound is known for its stability and effectiveness in a wide range of pH levels, making it a valuable additive in water treatment, detergents, and other industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate can be synthesized through the reaction of nitrilotris(methylene)triphosphonic acid with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps maintain the desired reaction parameters and quality standards .

Chemical Reactions Analysis

Types of Reactions

Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, the compound prevents their precipitation and subsequent scale formation. This chelation process is facilitated by the presence of multiple phosphonate groups in the molecule, which interact with the metal ions through coordination bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high stability across a wide range of pH levels and its effectiveness in chelating a variety of metal ions. This makes it a versatile and reliable additive in various industrial and research applications .

Properties

CAS No.

4105-01-5

Molecular Formula

C3H10NNa2O9P3

Molecular Weight

343.01 g/mol

IUPAC Name

disodium;hydroxy-[[[hydroxy(oxido)phosphoryl]methyl-(phosphonomethyl)amino]methyl]phosphinate

InChI

InChI=1S/C3H12NO9P3.2Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2

InChI Key

RZUKJGSTAHDNMV-UHFFFAOYSA-L

Canonical SMILES

C(N(CP(=O)(O)[O-])CP(=O)(O)[O-])P(=O)(O)O.[Na+].[Na+]

Origin of Product

United States

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